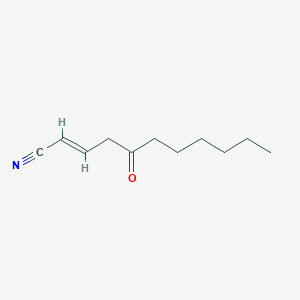

(E)-5-Oxoundec-2-enenitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H17NO |

|---|---|

Molecular Weight |

179.26 g/mol |

IUPAC Name |

(E)-5-oxoundec-2-enenitrile |

InChI |

InChI=1S/C11H17NO/c1-2-3-4-5-8-11(13)9-6-7-10-12/h6-7H,2-5,8-9H2,1H3/b7-6+ |

InChI Key |

YXGWITJEYRHHBI-VOTSOKGWSA-N |

Isomeric SMILES |

CCCCCCC(=O)C/C=C/C#N |

Canonical SMILES |

CCCCCCC(=O)CC=CC#N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (E)-5-Oxoundec-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Abstract

This technical guide outlines a proposed synthetic pathway and predicted characterization data for the novel compound, (E)-5-Oxoundec-2-enenitrile. Due to the absence of this compound in existing chemical literature, this document provides a theoretical yet practical framework for its synthesis and identification. The proposed synthesis involves a two-step process commencing with the oxidation of a commercially available secondary alcohol, followed by a Horner-Wadsworth-Emmons reaction to introduce the α,β-unsaturated nitrile functionality. Detailed experimental protocols for each step are provided, alongside predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) to aid in the characterization of the target molecule. This guide is intended to serve as a valuable resource for researchers interested in the synthesis of novel keto-nitrile compounds for potential applications in drug discovery and development.

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a straightforward two-step sequence starting from the readily available precursor, undecan-5-ol. The proposed pathway is illustrated below.

Figure 1: Proposed two-step synthesis of this compound.

The initial step involves the oxidation of undecan-5-ol to the corresponding ketone, 5-oxoundecanal. Subsequently, a Horner-Wadsworth-Emmons reaction with diethyl cyanomethylphosphonate is proposed to stereoselectively form the (E)-α,β-unsaturated nitrile.

Experimental Protocols

Step 1: Synthesis of 5-Oxoundecanal

Materials:

-

Undecan-5-ol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Silica gel

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

To a stirred suspension of pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane in a round-bottom flask, add a solution of undecan-5-ol (1.0 equivalent) in anhydrous dichloromethane dropwise at room temperature.

-

Stir the reaction mixture vigorously for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 5-oxoundecanal.

Step 2: Synthesis of this compound

Materials:

-

5-Oxoundecanal

-

Diethyl cyanomethylphosphonate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Chromatography column

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend sodium hydride (1.2 equivalents) in anhydrous tetrahydrofuran.

-

Cool the suspension to 0 °C in an ice bath.

-

Add diethyl cyanomethylphosphonate (1.2 equivalents) dropwise to the stirred suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until the evolution of hydrogen gas ceases.

-

Cool the resulting clear solution back to 0 °C and add a solution of 5-oxoundecanal (1.0 equivalent) in anhydrous THF dropwise.

-

Stir the reaction mixture at room temperature overnight, monitoring for completion by TLC.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.

Predicted Characterization Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established values for similar functional groups and molecular structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.80 | dt, J ≈ 16.0, 7.0 Hz | 1H | H-3 |

| ~ 5.40 | d, J ≈ 16.0 Hz | 1H | H-2 |

| ~ 2.60 | t, J ≈ 7.5 Hz | 2H | H-4 |

| ~ 2.45 | t, J ≈ 7.5 Hz | 2H | H-6 |

| ~ 1.55 | m | 2H | H-7 |

| ~ 1.25 | m | 6H | H-8, H-9, H-10 |

| ~ 0.88 | t, J ≈ 7.0 Hz | 3H | H-11 |

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 209.0 | C-5 (C=O) |

| ~ 150.0 | C-3 |

| ~ 118.0 | C-1 (CN) |

| ~ 100.0 | C-2 |

| ~ 42.0 | C-6 |

| ~ 35.0 | C-4 |

| ~ 31.5 | C-9 |

| ~ 28.8 | C-8 |

| ~ 23.5 | C-7 |

| ~ 22.5 | C-10 |

| ~ 14.0 | C-11 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Functional Group | Description |

| ~ 2220 | C≡N | Nitrile stretch |

| ~ 1715 | C=O | Ketone stretch |

| ~ 1640 | C=C | Alkene stretch |

| ~ 970 | C-H | (E)-alkene out-of-plane bend |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 179.29 | [M]⁺ (Molecular Ion) |

| 150.25 | [M - C₂H₅]⁺ |

| 124.21 | [M - C₄H₉]⁺ |

| 97.12 | [M - C₆H₁₃]⁺ |

| 85.10 | [C₅H₉O]⁺ |

Visualization of Reaction Mechanism

The Horner-Wadsworth-Emmons reaction is a key step in the proposed synthesis, ensuring the stereoselective formation of the (E)-alkene. The general mechanism is depicted below.

Figure 2: General mechanism of the Horner-Wadsworth-Emmons reaction.

Conclusion

This technical guide provides a comprehensive theoretical framework for the synthesis and characterization of the novel compound this compound. The proposed two-step synthesis is based on well-established and reliable organic reactions. The detailed experimental protocols and predicted spectroscopic data are intended to facilitate the practical realization and identification of this target molecule. This information should prove valuable for researchers in medicinal chemistry and drug development who are exploring novel chemical entities.

Technical Guide: Spectroscopic Analysis of (E)-5-Oxoundec-2-enenitrile

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Oxoundec-2-enenitrile is an organic compound featuring an α,β-unsaturated nitrile and a ketone functional group. This unique combination of functionalities makes it a potentially interesting molecule for synthetic chemistry and materials science. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control. This document outlines the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with the detailed experimental procedures required to obtain such data.

Proposed Synthesis

A reliable method for the synthesis of α,β-unsaturated nitriles is the Wittig reaction or its Horner-Wadsworth-Emmons variant, which generally favors the formation of the (E)-isomer. A plausible synthetic route for this compound would involve the reaction of 2-oxononanal with a phosphorus ylide derived from acetonitrile.

Reaction Scheme:

-

Step 1: Preparation of the Wittig Reagent: Diethyl cyanomethylphosphonate is treated with a strong base, such as sodium hydride (NaH), to generate the corresponding phosphonate carbanion.

-

Step 2: Olefination: The resulting carbanion is then reacted with 2-oxononanal. The reaction proceeds via a nucleophilic addition to the aldehyde, followed by elimination to form the carbon-carbon double bond, yielding this compound.

Experimental Protocols

The following are standard protocols for acquiring the spectroscopic data for a novel organic compound like this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is acquired on a 400 MHz (or higher) spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz for carbon. A proton-decoupled sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are generally required due to the lower natural abundance of the ¹³C isotope.

3.2 Infrared (IR) Spectroscopy

-

Sample Preparation: A small amount of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to create a thin film. Alternatively, for a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with KBr powder and pressing it into a transparent disk.

-

Data Acquisition: The spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer. The data is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and subtracted from the sample spectrum.

3.3 Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common method for GC-MS, operating at a standard energy of 70 eV. For LC-MS, softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are used to generate the molecular ion with less fragmentation.

-

Data Acquisition: The mass analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound (e.g., m/z 50-300).

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.8 - 7.0 | Doublet of Triplets | 1H | H-3 |

| ~ 5.8 - 6.0 | Doublet | 1H | H-2 |

| ~ 2.7 - 2.8 | Triplet | 2H | H-4 |

| ~ 2.5 - 2.6 | Triplet | 2H | H-6 |

| ~ 1.5 - 1.6 | Multiplet | 2H | H-7 |

| ~ 1.2 - 1.4 | Multiplet | 6H | H-8, H-9, H-10 |

| ~ 0.8 - 0.9 | Triplet | 3H | H-11 |

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 208 | C-5 (C=O) |

| ~ 145 | C-3 |

| ~ 118 | C-1 (C≡N) |

| ~ 110 | C-2 |

| ~ 40 | C-6 |

| ~ 35 | C-4 |

| ~ 31 | C-9 |

| ~ 29 | C-8 |

| ~ 24 | C-7 |

| ~ 22 | C-10 |

| ~ 14 | C-11 |

Table 3: Predicted IR Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2225 | Medium | C≡N stretch (conjugated) |

| ~ 1690 | Strong | C=O stretch (α,β-unsaturated) |

| ~ 1630 | Medium | C=C stretch |

| ~ 970 | Strong | =C-H bend (trans) |

| 2955, 2925, 2855 | Medium-Strong | C-H stretch (aliphatic) |

Table 4: Predicted Mass Spectrometry Data (EI)

| m/z | Proposed Fragment |

| 179 | [M]⁺ (Molecular Ion) |

| 150 | [M - C₂H₅]⁺ (α-cleavage) |

| 122 | [M - C₄H₉]⁺ (McLafferty rearrangement) |

| 99 | [C₆H₁₁CO]⁺ |

| 71 | [C₅H₁₁]⁺ |

| 55 | [C₄H₇]⁺ |

Visualizations

The following diagrams illustrate the proposed workflow for the synthesis and analysis of this compound.

Caption: Synthetic and analytical workflow for this compound.

An In-depth Technical Guide to the Chemical Properties and Reactivity of (E)-5-Oxoundec-2-enenitrile

Disclaimer: (E)-5-Oxoundec-2-enenitrile is a specialized chemical entity for which extensive experimental data is not publicly available. This guide is therefore based on established principles of organic chemistry and data from analogous structures containing α,β-unsaturated nitrile and ketone functionalities. The information provided is intended for a professional audience of researchers and scientists and should be used as a predictive guide for experimental design.

Chemical Properties

This compound possesses a unique bifunctional structure, incorporating both an electrophilic α,β-unsaturated nitrile and a ketone. This combination of functional groups dictates its chemical and physical properties.

Structure and Conformation

The molecule features a linear eleven-carbon chain. The (E)-configuration of the double bond between C2 and C3 results in a trans-geometry, which is generally more thermodynamically stable than the corresponding (Z)-isomer. The presence of the sp²-hybridized carbons of the alkene and the ketone, and the sp-hybridized carbon of the nitrile group, introduces regions of planarity within the otherwise flexible alkyl chain.

Physicochemical Data (Predicted)

Due to the lack of specific experimental data for this compound, the following table presents predicted physicochemical properties based on its constituent functional groups and overall structure.

| Property | Predicted Value/Information |

| Molecular Formula | C₁₁H₁₇NO |

| Molecular Weight | 179.26 g/mol |

| Appearance | Likely a colorless to pale yellow oil at room temperature. |

| Boiling Point | Estimated to be in the range of 250-280 °C at atmospheric pressure. |

| Melting Point | Expected to be low, likely below 0 °C. |

| Solubility | Sparingly soluble in water. Soluble in common organic solvents such as ethanol, diethyl ether, acetone, and dichloromethane. |

| Stability | Stable under standard conditions. May be sensitive to strong acids, bases, and oxidizing/reducing agents. The α,β-unsaturated system may be prone to polymerization upon prolonged exposure to heat or light. |

Spectroscopic and Geometric Data

The following tables summarize the expected spectroscopic and geometric parameters for this compound. These values are based on typical data for α,β-unsaturated nitriles and ketones.

Table 1: Predicted Spectroscopic Data

| Spectroscopy | Functional Group | Characteristic Signal |

| IR (Infrared) | C≡N (Nitrile) | ~2220 cm⁻¹ (sharp, medium intensity)[1][2] |

| C=O (Ketone) | ~1715 cm⁻¹ (strong)[3] | |

| C=C (Alkene) | ~1640 cm⁻¹ (medium, sharp) | |

| =C-H (trans) | ~970 cm⁻¹ (strong, characteristic for (E)-alkene) | |

| ¹H NMR | H-2 (α-proton) | δ 5.8 - 6.2 ppm (doublet of doublets)[4][5] |

| H-3 (β-proton) | δ 6.7 - 7.1 ppm (doublet of triplets)[4][5] | |

| -CH₂-C=O (α to ketone) | δ 2.4 - 2.6 ppm (triplet)[4] | |

| ¹³C NMR | C1 (Nitrile) | δ 117 - 120 ppm[6][7][8][9] |

| C2 (α-carbon) | δ 110 - 120 ppm[6][7] | |

| C3 (β-carbon) | δ 145 - 155 ppm[6][7] | |

| C5 (Ketone) | δ 205 - 215 ppm[8][9] |

Table 2: Predicted Geometric Parameters

| Bond/Angle | Functional Group Context | Typical Value |

| Bond Length (Å) | C≡N | ~1.16 Å |

| C=O | ~1.22 Å[10] | |

| C=C | ~1.34 Å | |

| C-C (sp²-sp²) | ~1.47 Å | |

| Bond Angle (°) | C-C≡N | ~180° |

| C-C=O | ~120°[11] | |

| C=C-C | ~120° |

Chemical Reactivity and Potential Signaling Pathways

The reactivity of this compound is dominated by its two electrophilic centers: the β-carbon of the α,β-unsaturated nitrile and the carbonyl carbon of the ketone.

Reactivity of the α,β-Unsaturated Nitrile

The conjugated system of the α,β-unsaturated nitrile makes the β-carbon susceptible to nucleophilic attack in a reaction known as a Michael (or conjugate) addition.[12][13] This is a key reaction for this class of compounds.

-

Michael Addition: Soft nucleophiles, such as enolates, amines, and thiols, will preferentially add to the β-carbon (C3). This reaction is highly valuable for forming new carbon-carbon and carbon-heteroatom bonds.

-

Cycloadditions: The electron-deficient alkene can participate in cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.

Reactivity of the Ketone

The carbonyl group of the ketone is a classic electrophilic site for nucleophilic attack.

-

Nucleophilic Addition: Strong, hard nucleophiles, such as Grignard reagents and organolithium compounds, will typically add to the carbonyl carbon (C5) to form a tertiary alcohol after workup.

-

Reduction: The ketone can be selectively reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄). The α,β-unsaturated nitrile may also be reduced under more forcing conditions.

Logical Reactivity Diagram

The following diagram illustrates the primary reaction pathways for this compound.

Caption: Predicted reactivity pathways of this compound.

Experimental Protocols

The following are representative experimental protocols for the synthesis and key reactions involving a molecule like this compound. Note: These are generalized procedures and would require optimization for this specific substrate.

Proposed Synthesis: Wittig-Horner-Emmons Reaction

A plausible route to synthesize this compound is via a Wittig-Horner-Emmons reaction, which is known to favor the formation of (E)-alkenes.

Workflow Diagram:

Caption: Proposed synthetic workflow for this compound.

Detailed Protocol:

-

Preparation of the Ylide: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.1 equivalents) as a 60% dispersion in mineral oil. Wash the NaH with dry hexanes to remove the oil, then suspend it in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C in an ice bath. Add diethyl cyanomethylphosphonate (1.0 equivalent) dropwise via syringe. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Reaction with Aldehyde: Dissolve 4-oxodecanal (1.0 equivalent) in anhydrous THF and add it dropwise to the ylide solution at 0 °C.

-

Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Michael Addition with a Thiol

This protocol describes the conjugate addition of a thiol to the α,β-unsaturated nitrile.

Detailed Protocol:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equivalent) in a suitable solvent such as dichloromethane or THF.

-

Addition of Nucleophile: Add a thiol, for example, thiophenol (1.1 equivalents), to the solution.

-

Catalyst: Add a catalytic amount of a non-nucleophilic base, such as triethylamine (0.1 equivalents).

-

Reaction: Stir the mixture at room temperature and monitor by TLC.

-

Workup and Purification: Upon completion, wash the reaction mixture with dilute acid (e.g., 1M HCl) to remove the base, followed by water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the product by column chromatography.

Grignard Reaction with the Ketone

This protocol outlines the addition of a Grignard reagent to the ketone carbonyl.

Detailed Protocol:

-

Preparation: Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere. Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.

-

Addition of Grignard Reagent: Cool the solution to -78 °C (dry ice/acetone bath). Slowly add the Grignard reagent (e.g., methylmagnesium bromide, 1.2 equivalents) dropwise.[12][14][15][16][17]

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours, then slowly warm to room temperature.

-

Workup: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.[14]

-

Extraction and Purification: Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by column chromatography to yield the tertiary alcohol.[14]

Conclusion

This compound is a molecule with significant potential for synthetic transformations due to its dual electrophilic nature. The α,β-unsaturated nitrile allows for conjugate additions, expanding the carbon skeleton or introducing heteroatoms at the β-position. The ketone functionality provides a site for nucleophilic attack to generate tertiary alcohols or for reduction to a secondary alcohol. The protocols and data presented in this guide, while predictive, offer a solid foundation for researchers and drug development professionals to design and execute experiments involving this or structurally related compounds. Careful consideration of the choice of nucleophile and reaction conditions will be crucial for achieving selectivity between the two reactive sites.

References

- 1. IR spectrum: Nitriles [quimicaorganica.org]

- 2. scribd.com [scribd.com]

- 3. www1.udel.edu [www1.udel.edu]

- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 8. compoundchem.com [compoundchem.com]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. researchgate.net [researchgate.net]

- 11. ck12.org [ck12.org]

- 12. scribd.com [scribd.com]

- 13. fiveable.me [fiveable.me]

- 14. Video: Grignard Reagent Preparation and Grignard Reaction [jove.com]

- 15. chemguide.co.uk [chemguide.co.uk]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Discovery and Natural Occurrence of Oxoalkenenitriles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oxoalkenenitriles represent a specialized class of bifunctional compounds characterized by the presence of both a keto and a nitrile group conjugated with a carbon-carbon double bond. While the broader class of unsaturated nitriles has been identified from various natural sources, the specific discovery and characterization of oxoalkenenitriles are less documented, presenting a unique area of study. This technical guide provides a comprehensive overview of the current knowledge on the discovery, natural occurrence, and biological significance of this intriguing class of molecules. We focus on a prominent example, (E)-4-oxohex-2-enenitrile, to illustrate the key aspects of their existence in nature. This document summarizes available quantitative data, details relevant experimental protocols, and explores associated biological pathways to serve as a foundational resource for researchers in natural product chemistry, chemical ecology, and drug development.

Introduction to Oxoalkenenitriles

Oxoalkenenitriles are α,β-unsaturated nitriles containing a ketone functional group. This combination of functionalities imparts unique chemical reactivity and biological activity. The electron-withdrawing nature of both the nitrile and the keto group makes the β-carbon of the alkene highly electrophilic and susceptible to nucleophilic attack, a characteristic that often underlies their biological effects.

While a diverse array of nitrile-containing compounds has been isolated from terrestrial and marine environments, including plants, fungi, bacteria, and insects, the subset of oxoalkenenitriles remains a sparsely populated and relatively unexplored area of natural product chemistry. Their discovery has often been linked to specific ecological roles, such as chemical defense in insects, or as byproducts of metabolic processes like lipid peroxidation.

Discovery and Natural Occurrence

The discovery of oxoalkenenitriles in nature is highlighted by the identification of (E)-4-oxohex-2-enenitrile, the nitrile analog of the more frequently studied (E)-4-oxo-2-hexenal.

Insect Chemical Defense

A significant natural source of oxoalkenenitriles is the defensive secretions of insects, particularly within the order Hemiptera. Bark bugs of the family Phloeidae are known to produce a complex mixture of volatile compounds in their scent glands as a defense mechanism against predators. Early investigations into the chemical composition of these secretions led to the identification of various aldehydes and ketones. More detailed analytical studies later confirmed the presence of (E)-4-oxo-2-hexenal and its corresponding nitrile, (E)-4-oxohex-2-enenitrile, as key components of this chemical arsenal. These compounds contribute to the pungent and often repellent odor of the secretion, deterring potential threats.

Products of Lipid Peroxidation in Food

Oxoalkenenitriles have also been identified as products of lipid peroxidation, a process involving the oxidative degradation of lipids. This is particularly relevant in food science, where the oxidation of polyunsaturated fatty acids (PUFAs), such as omega-3 fatty acids, can lead to the formation of a variety of reactive aldehydes and ketones. (E)-4-oxo-2-hexenal has been detected in cooked foods, such as soy sauce and broiled fish, as a result of the heat-induced oxidation of lipids[1][2]. While the corresponding nitrile is less commonly reported, its formation from the precursor aldehyde in the presence of ammonia or other nitrogen sources is plausible under certain conditions.

Quantitative Data

Quantitative data on the natural abundance of oxoalkenenitriles is limited. However, studies on the defensive secretions of insects and the analysis of food products provide some insights into their concentration.

| Compound | Natural Source | Concentration Range | Analytical Method |

| (E)-4-oxo-2-hexenal | Scent glands of bark bugs (Phloeidae) | Varies by species and age | GC-MS |

| (E)-4-oxo-2-hexenal | Broiled saury | High concentration | LC/ESI-MS/MS |

| (E)-4-oxo-2-hexenal | Edible vegetable oil (heated) | Detected | LC/ESI-MS/MS |

Note: Data for (E)-4-oxohex-2-enenitrile is often reported qualitatively or as a component of a complex mixture without specific quantification.

Experimental Protocols

The isolation and characterization of oxoalkenenitriles from natural sources require specialized analytical techniques due to their volatility and reactivity.

Isolation from Insect Scent Glands

A common methodology for the extraction and analysis of volatile compounds from insect scent glands is detailed below.

Workflow for Insect Scent Gland Analysis

-

Sample Collection: Insects are collected and may be frozen to preserve the chemical integrity of their glandular secretions.

-

Gland Dissection: The metathoracic or dorsal abdominal scent glands are carefully dissected under a microscope.

-

Solvent Extraction: The dissected glands are immersed in a suitable organic solvent, such as hexane or dichloromethane, to extract the volatile and semi-volatile compounds.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extract is injected into a GC-MS system. The gas chromatograph separates the individual components of the mixture based on their boiling points and polarity, and the mass spectrometer provides mass spectral data for each component, aiding in their identification.

-

Structural Elucidation: For novel compounds, further analysis using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required to confirm the chemical structure.

-

Confirmation: Identification is typically confirmed by comparing the mass spectrum and retention time with those of a synthetically prepared authentic standard.

Analysis in Food Matrices

The analysis of oxoalkenenitriles and related compounds in complex food matrices involves different extraction and analytical techniques.

-

Sample Preparation: Food samples (e.g., soy sauce, cooked fish) are homogenized.

-

Extraction: Solid-phase microextraction (SPME) or solvent extraction may be used to isolate the volatile and semi-volatile compounds.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For less volatile or thermally labile compounds, LC-MS/MS is often the method of choice. The liquid chromatograph separates the components, and the tandem mass spectrometer provides high sensitivity and selectivity for quantification and identification.

Biosynthesis and Biological Activity

Biosynthesis

The biosynthetic pathways leading to oxoalkenenitriles are not fully elucidated. However, two primary routes are proposed:

-

Lipid Peroxidation: As mentioned, the oxidation of polyunsaturated fatty acids is a key source of (E)-4-oxo-2-hexenal. This non-enzymatic process is initiated by reactive oxygen species and proceeds through a free radical chain reaction. The formation of the corresponding nitrile could occur through subsequent reactions of the aldehyde with nitrogen-containing compounds.

-

Insect Metabolism: In insects, it is hypothesized that these compounds are synthesized de novo from common metabolic precursors, likely fatty acids. The specific enzymatic machinery responsible for the formation of the unsaturated keto-nitrile functionality is an active area of research in insect chemical ecology.

Conclusion and Future Perspectives

The study of naturally occurring oxoalkenenitriles is a nascent field with significant potential. The identification of (E)-4-oxohex-2-enenitrile in both insects and food highlights the diverse origins and ecological relevance of this class of compounds. For researchers and drug development professionals, the potent biological activity of these molecules, stemming from their unique chemical structure, makes them interesting candidates for further investigation.

Future research should focus on:

-

Discovery: Broader screening of natural sources, particularly insects and microorganisms, for novel oxoalkenenitriles.

-

Biosynthesis: Elucidation of the specific enzymatic pathways responsible for their formation in living organisms.

-

Quantitative Analysis: Development of robust analytical methods for the accurate quantification of these compounds in various matrices.

-

Pharmacology and Toxicology: Detailed investigation into their mechanisms of action, including their effects on specific signaling pathways and their potential as therapeutic leads or as toxicants of concern.

This guide provides a foundational understanding of oxoalkenenitriles, offering a starting point for further exploration into their chemistry, biology, and potential applications.

References

The Double-Edged Sword: A Technical Guide to the Biological Activity of α,β-Unsaturated Nitriles

For Researchers, Scientists, and Drug Development Professionals

The α,β-unsaturated nitrile moiety, a seemingly simple chemical scaffold, conceals a potent and versatile reactivity that has captured the attention of medicinal chemists and chemical biologists. This technical guide delves into the core principles governing the biological activity of this fascinating class of compounds, providing a comprehensive overview of their mechanisms of action, quantitative biological data, and the experimental protocols used to elucidate their effects. The inherent electrophilicity of the β-carbon, conferred by the electron-withdrawing nitrile group, renders these molecules susceptible to nucleophilic attack, a property that is the cornerstone of their biological interactions.

The Chemistry of Action: Michael Addition as the Linchpin

The primary mechanism by which α,β-unsaturated nitriles exert their biological effects is through a covalent interaction with biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. This occurs via a conjugate addition reaction known as the Michael addition.[1][2] The electron-poor β-carbon of the unsaturated nitrile acts as a Michael acceptor, readily reacting with soft nucleophiles like the thiolate anion of cysteine.[1] This covalent modification can be either reversible or irreversible, depending on the specific molecular context, and can lead to the modulation of protein function, including enzyme inhibition and disruption of protein-protein interactions.[3][4]

The reactivity of the α,β-unsaturated nitrile can be tuned by the substituents on the carbon-carbon double bond. Electron-donating groups can decrease the electrophilicity of the β-carbon, slowing the rate of Michael addition, while electron-withdrawing groups can enhance it. This inherent tunability allows for the rational design of compounds with specific reactivity profiles, a key consideration in drug development to balance potency with minimizing off-target effects.

A Spectrum of Biological Activities

The ability of α,β-unsaturated nitriles to covalently modify proteins translates into a broad range of biological activities, with significant potential in therapeutic applications. Key areas of investigation include their use as anticancer agents, enzyme inhibitors, and anti-inflammatory compounds.

Anticancer Activity

A significant body of research has focused on the development of α,β-unsaturated nitriles as anticancer agents. Their cytotoxic effects are often attributed to the inhibition of key proteins involved in cancer cell proliferation, survival, and metastasis.

The following table summarizes the in vitro cytotoxic activity of various α,β-unsaturated nitrile derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit cell growth by 50%, are presented.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-diphenyl acrylonitrile derivatives | |||

| 5c (4-fluoro) | AGS | 0.75 ± 0.24 | [5][6] |

| 5f (4-bromo) | AGS | 0.68 ± 0.21 | [5][6] |

| 5h (4-chloro) | AGS | 0.41 ± 0.05 | [5][6] |

| 5k (4-trifluoromethyl) | AGS | 1.49 ± 0.92 | [5][6] |

| 4d | HeLa | 4.20 | [7] |

| 4p | HCT116 | 0.13 | [7] |

| Benzimidazole-derived acrylonitriles | |||

| 50 | Hematological cancer cell lines | Favorable selectivity | [4] |

| 64 | Hematological cancer cell lines | Favorable selectivity | [4] |

| 68 | Hematological cancer cell lines | Favorable selectivity | [4] |

| 69 | Hematological cancer cell lines | Favorable selectivity | [4] |

| β-nitrostyrene derivative | |||

| CYT-Rx20 | MCF-7 | 0.81 ± 0.04 µg/mL | [8] |

| CYT-Rx20 | MDA-MB-231 | 1.82 ± 0.05 µg/mL | [8] |

| CYT-Rx20 | ZR75-1 | 1.12 ± 0.06 µg/mL | [8] |

Enzyme Inhibition

The targeted covalent modification of enzymes is a promising strategy in drug discovery. α,β-Unsaturated nitriles have been investigated as inhibitors of various enzymes, including kinases and proteases.

Certain α,β-unsaturated nitrile derivatives have demonstrated potent inhibitory activity against EGFR, a receptor tyrosine kinase often dysregulated in cancer.

| Compound | Enzyme | IC50 (µM) | Reference |

| 2 | EGFR kinase | 1.09 | [5] |

| 3 | EGFR kinase | 0.93 | [5] |

| 8 | EGFR kinase | 4.24 | [5] |

| 10 | EGFR kinase | 1.12 | [5] |

| 11 | EGFR kinase | 0.81 | [5] |

| Gefitinib (Reference) | EGFR kinase | 0.90 | [5] |

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division and are a validated target for anticancer drugs.[9] Some α,β-unsaturated nitriles have been shown to inhibit tubulin polymerization.

| Compound | Assay | IC50 (µM) | Reference |

| 7f | Tubulin polymerization inhibition | 2.04 | [10] |

| E7010 (Reference) | Tubulin polymerization inhibition | 2.15 | [10] |

| 6r | Tubulin polymerization inhibition | 1.84 | [10] |

| 6y | Tubulin polymerization inhibition | 2.43 | [10] |

| KX2-391 | Phenotypic tubulin polymerization inhibition | Potent | [11] |

| ON-01910 | Phenotypic tubulin polymerization inhibition | Moderate | [11] |

| HMN-214 | Phenotypic tubulin polymerization inhibition | Less potent | [11] |

| Colchicine (Reference) | Phenotypic tubulin polymerization inhibition | 0.058 | [11] |

Anti-inflammatory Activity

The anti-inflammatory properties of α,β-unsaturated nitriles are often linked to their ability to modulate inflammatory signaling pathways. A key mechanism is the inhibition of pro-inflammatory mediators like nitric oxide (NO).

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| Ursolic acid derivative (UA-1) | RAW 264.7 | NO inhibition | 2.2 ± 0.4 | [12] |

| Ursolic acid (Reference) | RAW 264.7 | NO inhibition | 17.5 ± 2.0 | [12] |

Signaling Pathway Modulation: The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that transmits information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis.[2] Constitutive activation of the JAK/STAT pathway, particularly of STAT3, is a hallmark of many cancers and inflammatory diseases.[13][14] The presence of nucleophilic cysteine residues in STAT3 makes it a potential target for covalent inhibitors, including α,β-unsaturated nitriles.[15]

The binding of a cytokine to its receptor triggers the activation of associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Once recruited, STATs are themselves phosphorylated by JAKs, leading to their dimerization, nuclear translocation, and subsequent regulation of gene transcription. An α,β-unsaturated nitrile can covalently modify a cysteine residue on STAT3, preventing its phosphorylation and downstream signaling.

Experimental Protocols

To facilitate further research in this area, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the effect of α,β-unsaturated nitriles on the viability of cancer cell lines.[16][17][18]

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a serial dilution of the α,β-unsaturated nitrile compound. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

MTT Addition: After incubation, add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the purple formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Anti-inflammatory Assay (Griess Assay for Nitric Oxide Inhibition)

This protocol measures the ability of α,β-unsaturated nitriles to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).[19][20][21]

Workflow:

References

- 1. Primary saturation of α, β-unsaturated carbonyl containing fatty acids does not abolish electrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and pharmacological evaluation of 2,3-diphenyl acrylonitriles-bearing halogen as selective anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and bioactivity evaluation of 2,3-diaryl acrylonitrile derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of tubulin polymerization inhibitors as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Combining STAT3-Targeting Agents with Immune Checkpoint Inhibitors in NSCLC [mdpi.com]

- 15. An Electrophilic Deguelin Analogue Inhibits STAT3 Signaling in H-Ras-Transformed Human Mammary Epithelial Cells: The Cysteine 259 Residue as a Potential Target - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Inhibition of nitric oxide (NO) production (Griess assay) [bio-protocol.org]

- 20. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Nitrile Moiety: A Versatile Tool in Modern Drug Discovery and Therapeutic Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of a nitrile group has become a pivotal strategy in contemporary drug design, offering a unique combination of physicochemical and pharmacological advantages. This versatile functional group can significantly enhance a molecule's therapeutic profile by improving its binding affinity, metabolic stability, and pharmacokinetic properties. This technical guide delves into the core therapeutic applications of nitrile-containing compounds, providing detailed insights into their mechanisms of action, relevant signaling pathways, and the experimental methodologies used to evaluate their efficacy. Over 30 pharmaceuticals containing a nitrile group have received FDA approval, highlighting the broad clinical utility of this moiety in treating a wide array of conditions.[1][2]

The Physicochemical and Pharmacological Advantages of the Nitrile Group

The nitrile group, with its linear geometry and strong dipole moment, confers several beneficial properties to a drug candidate. It is often considered a bioisostere for various functional groups, including carbonyls, hydroxyls, and halogens, allowing for fine-tuning of a molecule's properties.[3] Key advantages include:

-

Enhanced Binding Affinity: The nitrogen atom of the nitrile group can act as a hydrogen bond acceptor, forming crucial interactions with target proteins.[2][3] Furthermore, its electron-withdrawing nature can modulate the electronic properties of aromatic rings, potentially leading to favorable π-π stacking interactions.[1]

-

Improved Pharmacokinetic Profile: Nitrile-containing compounds often exhibit increased metabolic stability, as the nitrile group is generally resistant to metabolism.[1][3] This can lead to a longer half-life and improved bioavailability. Additionally, the introduction of a nitrile can block metabolically labile sites on a molecule.[3]

-

Increased Solubility: The polar nature of the nitrile group can improve the aqueous solubility of a drug candidate, which is a critical factor for oral bioavailability.[1]

-

Covalent Inhibition: The electrophilic character of the nitrile carbon allows it to act as a "warhead" for covalent inhibitors, forming a stable bond with nucleophilic residues (like cysteine or serine) in the active site of a target enzyme.[4][5]

This guide will now explore three prominent examples of nitrile-containing drugs, detailing their therapeutic applications, mechanisms of action, and the experimental protocols used to characterize them.

Ibrutinib: A Covalent Bruton's Tyrosine Kinase (BTK) Inhibitor

Therapeutic Application: Ibrutinib (Imbruvica®) is a first-in-class BTK inhibitor used in the treatment of various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and Waldenström's macroglobulinemia.[6][7]

Mechanism of Action: Ibrutinib acts as an irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[7][8] The BCR pathway is essential for the proliferation, survival, and trafficking of B-cells.[8] Ibrutinib's acrylamide group forms a covalent bond with a cysteine residue (Cys481) in the active site of BTK, leading to its sustained inhibition.[7][8] This blockade of BTK disrupts downstream signaling cascades, including the PI3K/AKT and NF-κB pathways, ultimately inhibiting B-cell proliferation and promoting apoptosis.[7][9]

Signaling Pathway

Caption: Ibrutinib inhibits BTK, disrupting BCR signaling and B-cell proliferation.

Quantitative Data

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Ibrutinib | BTK | 0.5 | Enzymatic | [10][11] |

| Ibrutinib | BTK (autophosphorylation) | 11 | Cellular | [11] |

| ONO-4059 | BTK | 2.2 | Enzymatic | [7] |

| CGI-1746 | BTK | 1.9 | Enzymatic | [12] |

| RN-486 | BTK | 4 | Enzymatic | [8] |

| Vecabrutinib | BTK | 18.4 | Cellular | [13] |

| Fenebrutinib | BTK | 7.04 | Cellular | [13] |

Experimental Protocols

In Vitro BTK Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay):

This assay quantifies the ability of a test compound to displace a fluorescently labeled tracer from the ATP-binding site of the BTK enzyme.

-

Compound Preparation: Prepare a serial dilution of the test compound (e.g., Ibrutinib) in DMSO. Further dilute this series in Kinase Buffer A.

-

Kinase/Antibody Mixture: Prepare a solution containing the BTK enzyme and a europium-labeled anti-His antibody in Kinase Buffer A.

-

Tracer Solution: Prepare a solution of a fluorescently labeled ATP-competitive tracer in Kinase Buffer A.

-

Assay Plate Setup: In a 384-well plate, add 5 µL of the diluted test compound, 5 µL of the kinase/antibody mixture, and 5 µL of the tracer solution to each well.

-

Incubation: Incubate the plate at room temperature for 1 hour, protected from light.

-

Detection: Read the plate on a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET). The emission ratio of the acceptor (tracer) to the donor (europium-labeled antibody) is calculated.

-

Data Analysis: The IC50 value is determined by plotting the emission ratio against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Letrozole: A Non-Steroidal Aromatase Inhibitor

Therapeutic Application: Letrozole (Femara®) is a highly potent and selective non-steroidal aromatase inhibitor used in the treatment of hormone receptor-positive breast cancer in postmenopausal women.[9][14]

Mechanism of Action: Aromatase (CYP19A1) is a cytochrome P450 enzyme responsible for the final step in the biosynthesis of estrogens from androgens (specifically, the conversion of androstenedione to estrone and testosterone to estradiol).[15] In postmenopausal women, the primary source of estrogen is the peripheral conversion of androgens by aromatase.[9] Letrozole competitively and reversibly binds to the heme group of the aromatase enzyme, thereby blocking its catalytic activity and significantly reducing systemic estrogen levels.[9] This deprivation of estrogen slows or stops the growth of estrogen-dependent breast cancer cells.

Signaling Pathway

Caption: Letrozole inhibits aromatase, blocking estrogen synthesis and tumor growth.

Quantitative Data

| Compound | Target | IC50 | Assay Type | Reference |

| Letrozole | Aromatase (CYP19A1) | 11.5 nM | Enzymatic | [15] |

| Letrozole | CYP1A1 | 69.8 µM | Enzymatic | [16][17] |

| Letrozole | CYP2A6 | 106 µM | Enzymatic | [16][17] |

| Vorozole | Aromatase (CYP19A1) | 4.17 nM | Enzymatic | [17] |

| Aminoglutethimide | Aromatase (CYP19A1) | Varies | Enzymatic | [18] |

| 4-Hydroxyandrostenedione | Aromatase (CYP19A1) | 30.0 - 50.0 nM | Enzymatic | [18] |

Experimental Protocols

Fluorometric Aromatase (CYP19A) Activity Assay:

This assay measures the activity of aromatase by detecting the conversion of a fluorogenic substrate into a fluorescent product.

-

Reagent Preparation: Reconstitute lyophilized recombinant human aromatase, NADPH generating system, and the fluorogenic substrate in the provided assay buffer. Prepare a working solution of the inhibitor (e.g., Letrozole).

-

Standard Curve: Prepare a standard curve using a fluorescent standard (e.g., 7-hydroxy-4-trifluoromethylcoumarin) to quantify the amount of product formed.

-

Reaction Setup: In a 96-well plate, add the sample (e.g., recombinant aromatase or cell lysate), the NADPH generating system, and the test compound or vehicle control.

-

Pre-incubation: Incubate the plate for at least 10 minutes at 37°C to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the fluorogenic aromatase substrate to each well to start the reaction.

-

Kinetic Measurement: Immediately measure the fluorescence in kinetic mode for a set period (e.g., 60 minutes) at 37°C, using an excitation wavelength of ~488 nm and an emission wavelength of ~527 nm.

-

Data Analysis: Calculate the rate of reaction (fluorescence units per minute). Determine the specific activity of aromatase and the percent inhibition by the test compound. The IC50 value is calculated from a dose-response curve.[4]

Vildagliptin: A Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

Therapeutic Application: Vildagliptin (Galvus®) is an oral anti-hyperglycemic agent used for the treatment of type 2 diabetes mellitus.[4][19]

Mechanism of Action: Vildagliptin is a potent and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that rapidly inactivates the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][4] By inhibiting DPP-4, vildagliptin increases the levels of active GLP-1 and GIP.[1] This leads to several beneficial effects on glucose homeostasis:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased GLP-1 and GIP levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.[3]

-

Suppressed Glucagon Secretion: GLP-1 suppresses the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][19] These actions result in improved glycemic control with a low risk of hypoglycemia.[1]

Signaling Pathway

Caption: Vildagliptin inhibits DPP-4, enhancing incretin effects on glucose control.

Quantitative Data

| Compound | Target | IC50 (nM) | Assay Type | Reference |

| Vildagliptin | DPP-4 | 62 | Enzymatic | [20] |

| Sitagliptin | DPP-4 | 19 | Enzymatic | [20] |

| Saxagliptin | DPP-4 | 50 | Enzymatic | [20] |

| Linagliptin | DPP-4 | 1 | Enzymatic | [20] |

| Thiosemicarbazone A | DPP-4 | 1.266 | Enzymatic | [15] |

Experimental Protocols

Fluorometric DPP-4 Inhibitor Screening Assay:

This assay measures the inhibition of DPP-4 activity by quantifying the cleavage of a fluorogenic substrate.

-

Reagent Preparation: Prepare a DPP-4 enzyme solution and a substrate solution (e.g., Gly-Pro-AMC) in the appropriate assay buffer. Dissolve the test inhibitor (e.g., Vildagliptin) and a positive control inhibitor (e.g., Sitagliptin) in a suitable solvent and then dilute to the desired concentrations in assay buffer.

-

Assay Plate Setup:

-

Enzyme Control Wells: Add DPP-4 enzyme solution and assay buffer.

-

Inhibitor Wells: Add DPP-4 enzyme solution and the diluted test inhibitor.

-

Positive Control Wells: Add DPP-4 enzyme solution and the diluted positive control inhibitor.

-

Blank Wells: Add assay buffer only (no enzyme).

-

-

Pre-incubation: Mix the contents of the wells and incubate the plate for 10 minutes at 37°C.

-

Reaction Initiation: Add the DPP-4 substrate solution to all wells to start the reaction.

-

Fluorescence Measurement: Measure the fluorescence in kinetic mode for 15-30 minutes at 37°C, using an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.

-

Data Analysis:

-

Calculate the rate of the reaction for each well by determining the change in fluorescence over time.

-

Subtract the rate of the blank wells from all other wells.

-

Calculate the percent inhibition for the test compound relative to the enzyme control.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.[1][19]

-

Conclusion

The nitrile group has firmly established its importance in the landscape of modern drug discovery. The examples of Ibrutinib, Letrozole, and Vildagliptin, each a successful therapeutic agent in its respective field, underscore the diverse roles this functional group can play in modulating biological activity. From acting as a covalent warhead to a key component in competitive inhibition, the nitrile moiety offers medicinal chemists a powerful tool to optimize lead compounds into effective and safe medicines. The continued exploration of nitrile-containing compounds, guided by a thorough understanding of their mechanisms of action and robust experimental evaluation, promises to yield a new generation of innovative therapeutics for a wide range of diseases.

References

- 1. assaygenie.com [assaygenie.com]

- 2. promega.de [promega.de]

- 3. promega.com [promega.com]

- 4. abcam.com [abcam.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. bellbrooklabs.com [bellbrooklabs.com]

- 7. Ibrutinib and novel BTK inhibitors in clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ibrutinib inhibits BCR and NF-κB signaling and reduces tumor proliferation in tissue-resident cells of patients with CLL - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Insights Into GLP-1 and GIP Actions Emerging From Vildagliptin Mechanism Studies in Man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Comparison of in vitro exemestane activity versus other antiaromatase agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. selectscience.net [selectscience.net]

- 17. epa.gov [epa.gov]

- 18. content.abcam.com [content.abcam.com]

- 19. msem.org.mm [msem.org.mm]

- 20. cdn.caymanchem.com [cdn.caymanchem.com]

A Comprehensive Guide to the Synthesis of α,β-Unsaturated Ketones and Nitriles

For Researchers, Scientists, and Drug Development Professionals

α,β-Unsaturated ketones (enones) and nitriles are pivotal structural motifs in a vast array of organic molecules, including natural products, pharmaceuticals, and agrochemicals. Their inherent reactivity, stemming from the conjugated system, makes them versatile intermediates in organic synthesis. This technical guide provides an in-depth review of the core synthetic routes to these valuable compounds, focusing on practical methodologies, quantitative data, and detailed experimental protocols.

I. Synthesis of α,β-Unsaturated Ketones (Enones)

The synthesis of enones can be broadly categorized into several key strategies, each with its own set of advantages and limitations. The most prominent methods include aldol condensation, oxidation of allylic alcohols, and Wittig-type reactions.

Aldol Condensation

The aldol condensation is a cornerstone of carbon-carbon bond formation and a widely employed method for constructing enones.[1][2] The reaction involves the base- or acid-catalyzed reaction of an enol or enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which then dehydrates to the α,β-unsaturated product.[1][3] The Claisen-Schmidt condensation, a variation of the aldol condensation, involves the reaction of an aldehyde or ketone with an aromatic carbonyl compound that cannot form an enolate.[1][2]

Logical Relationship of Aldol Condensation:

Caption: Base-catalyzed aldol condensation workflow.

Table 1: Selected Examples of Aldol Condensation for Enone Synthesis

| Aldehyde/Ketone 1 | Aldehyde/Ketone 2 | Base/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference |

| Benzaldehyde | Acetone | NaOH | Ethanol/Water | RT | 90 | [4] |

| 4-Methoxybenzaldehyde | Acetophenone | KOH | Ethanol | RT | 85 | F. A. Carey & R. J. Sundberg, Advanced Organic Chemistry |

| Cyclohexanone | Benzaldehyde | Pyrrolidine | Methanol | 60 | 78 | G. Stork et al., J. Am. Chem. Soc. |

Experimental Protocol: Synthesis of Dibenzalacetone via Aldol Condensation [4][5]

-

In a suitable flask, dissolve 2.0 g of sodium hydroxide in 20 mL of water and add 15 mL of 95% ethanol.

-

Cool the solution in an ice bath and add 2.12 g (0.02 mol) of benzaldehyde and 0.58 g (0.01 mol) of acetone.

-

Stir the mixture at room temperature for 30 minutes. A yellow precipitate will form.

-

Collect the crude product by vacuum filtration and wash with cold water until the washings are neutral.

-

Recrystallize the crude product from 95% ethanol to afford pure dibenzalacetone.

Oxidation of Allylic Alcohols

The oxidation of allylic alcohols provides a direct route to enones and is a widely used transformation in organic synthesis. A variety of oxidizing agents can be employed, with chromium-based reagents like pyridinium chlorochromate (PCC) being historically common.[6] However, due to the toxicity of chromium, greener alternatives are increasingly favored.

The Babler oxidation is a notable method that uses PCC for the oxidative transposition of tertiary allylic alcohols to enones, often providing high yields (>75%).[6] The reaction proceeds through the formation of a chromate ester, followed by a[7][7]-sigmatropic rearrangement and subsequent oxidation.[6] To mitigate the use of stoichiometric toxic chromium, catalytic amounts of PCC can be used in conjunction with a co-oxidant.[6]

Modern methods often utilize transition metal catalysts, such as palladium, in the presence of an oxidant like molecular oxygen.[8] Palladium-catalyzed aerobic oxidation offers an efficient and environmentally friendly alternative.[8][9]

Experimental Workflow for Allylic Oxidation:

Caption: General experimental workflow for allylic oxidation.

Table 2: Comparison of Oxidizing Agents for Allylic Alcohol Oxidation

| Substrate | Oxidizing Agent | Solvent | Temp. (°C) | Yield (%) | Reference |

| Cyclohex-2-en-1-ol | PCC | Dichloromethane | RT | 85 | [6] |

| Geraniol | MnO₂ | Hexane | RT | 92 | J. March, Advanced Organic Chemistry |

| Cinnamyl alcohol | TEMPO/NaOCl | Dichloromethane/Water | 0 | 95 | R. A. Sheldon et al., J. Org. Chem. |

| Tertiary Allylic Alcohol | Pd(TFA)₂/O₂ | CH₃CN/H₂O | 80 | 80-95 | [8] |

Experimental Protocol: Oxidation of Cyclohex-2-en-1-ol with PCC [6]

-

To a stirred suspension of 1.5 g (6.96 mmol) of pyridinium chlorochromate (PCC) in 15 mL of anhydrous dichloromethane, add a solution of 0.5 g (5.1 mmol) of cyclohex-2-en-1-ol in 5 mL of dichloromethane.

-

Stir the mixture at room temperature for 2 hours.

-

Dilute the reaction mixture with 20 mL of diethyl ether and filter through a pad of silica gel.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to obtain the crude cyclohex-2-en-1-one.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure enone.

II. Synthesis of α,β-Unsaturated Nitriles

α,β-Unsaturated nitriles are important intermediates in the synthesis of various nitrogen-containing compounds. Key synthetic methods include the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction.

Knoevenagel Condensation

The Knoevenagel condensation is a versatile method for the formation of carbon-carbon double bonds.[10] It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (e.g., malononitrile, cyanoacetic esters) in the presence of a weak base, such as an amine.[11][12] The reaction proceeds through a β-hydroxy intermediate which readily dehydrates to the α,β-unsaturated product.[10]

A one-pot sequential hydroformylation/Knoevenagel reaction has been developed for the synthesis of (Z)-α,β-unsaturated nitriles from α-olefins with high yields (up to 90%).[7][13] This protocol is advantageous due to its use of readily available starting materials and mild reaction conditions.[13]

Mechanism of Knoevenagel Condensation:

Caption: Mechanism of the Knoevenagel condensation.

Table 3: Examples of Knoevenagel Condensation for α,β-Unsaturated Nitrile Synthesis

| Aldehyde/Ketone | Active Methylene Compound | Base/Catalyst | Solvent | Temp. (°C) | Yield (%) | Reference | | --- | --- | --- | --- | --- | --- | | Benzaldehyde | Malononitrile | Piperidine | Ethanol | Reflux | 92 |[14] | | 4-Chlorobenzaldehyde | Ethyl Cyanoacetate | Gallium Chloride | Solvent-free | RT | 95 |[14] | | Cyclohexanone | Malononitrile | β-Alanine | Water | 80 | 88 | C. F. H. Allen & J. A. VanAllan, Org. Synth. |

Experimental Protocol: Synthesis of 2-Cyanocinnamic Acid Ethyl Ester via Knoevenagel Condensation

-

In a round-bottom flask, dissolve 5.3 g (0.05 mol) of benzaldehyde and 5.65 g (0.05 mol) of ethyl cyanoacetate in 25 mL of ethanol.

-

Add a catalytic amount of piperidine (5-10 drops) to the solution.

-

Reflux the mixture for 2 hours.

-

Cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 2-cyanocinnamic acid ethyl ester.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes, particularly E-alkenes.[15][16] It involves the reaction of a phosphonate carbanion with an aldehyde or ketone.[15] For the synthesis of α,β-unsaturated nitriles, a cyanomethylphosphonate is typically used. The HWE reaction offers advantages over the related Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions and the easy removal of the phosphate byproduct by aqueous extraction.[15] A mild and practical procedure for the HWE olefination promoted by lithium hydroxide has been developed for the synthesis of α,β-unsaturated nitriles.[17]

Logical Relationship of the HWE Reaction:

Caption: Logical flow of the Horner-Wadsworth-Emmons reaction.

Table 4: Selected Examples of HWE Reaction for α,β-Unsaturated Nitrile Synthesis

| Aldehyde/Ketone | Phosphonate Reagent | Base | Solvent | Temp. (°C) | Yield (%) | E/Z Ratio | Reference |

| Benzaldehyde | Diethyl (cyanomethyl)phosphonate | NaH | THF | 0 to RT | 85 | >95:5 | [15] |

| Cyclohexanone | Diethyl (cyanomethyl)phosphonate | LiOH | THF | RT | 78 | >98:2 | [17] |

| 4-Nitrobenzaldehyde | Diethyl (cyanomethyl)phosphonate | K₂CO₃ | Acetonitrile | Reflux | 90 | >95:5 | A. D. Buss & S. Warren, J. Chem. Soc., Perkin Trans. 1 |

Experimental Protocol: Synthesis of Cinnamonitrile via HWE Reaction

-

To a suspension of 0.24 g (10 mmol) of sodium hydride in 20 mL of anhydrous THF at 0 °C, add a solution of 1.77 g (10 mmol) of diethyl (cyanomethyl)phosphonate in 10 mL of THF dropwise.

-

Stir the mixture at 0 °C for 30 minutes.

-

Add a solution of 1.06 g (10 mmol) of benzaldehyde in 10 mL of THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction by the slow addition of water.

-

Extract the mixture with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford pure cinnamonitrile.

References

- 1. Aldol condensation - Wikipedia [en.wikipedia.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. webassign.net [webassign.net]

- 5. Chemistry 211 Experiment 5 [home.miracosta.edu]

- 6. Babler oxidation - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enone synthesis by oxidation or hydrolysis [organic-chemistry.org]

- 10. Knoevenagel-kondenzációs reakció [sigmaaldrich.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. researchgate.net [researchgate.net]

- 15. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 16. alfa-chemistry.com [alfa-chemistry.com]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Degradation Pathways of (E)-5-Oxoundec-2-enenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-5-Oxoundec-2-enenitrile is a molecule of interest due to its potential applications in various fields, including pharmaceutical development. A thorough understanding of its chemical stability and potential degradation pathways is crucial for ensuring its quality, safety, and efficacy in any application. The molecule's structure, featuring a reactive α,β-unsaturated nitrile moiety and a ketone functional group, suggests susceptibility to specific degradation mechanisms. This technical guide outlines the predicted degradation pathways of this compound and provides a framework for experimental investigation.

Predicted Degradation Pathways

The chemical structure of this compound contains two primary functional groups that are likely to be involved in its degradation: the α,β-unsaturated nitrile and the ketone. The conjugated system of the α,β-unsaturated nitrile makes it particularly susceptible to nucleophilic attack.[1]

Hydrolysis of the Nitrile Group

A primary and well-documented degradation pathway for nitriles is hydrolysis, which can occur under both acidic and basic conditions to yield a carboxylic acid.[2][3][4] This reaction proceeds through an initial hydration of the nitrile to form an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[5]

-

Acid-Catalyzed Hydrolysis: In the presence of an acid and water, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed Hydrolysis: Under basic conditions, the nitrile is attacked by a hydroxide ion, followed by protonation to form the amide intermediate and subsequently the carboxylate salt.

Caption: Predicted pathway for nitrile hydrolysis.

Michael (1,4-Conjugate) Addition

The α,β-unsaturated nitrile system is an excellent Michael acceptor, making it prone to 1,4-conjugate addition by nucleophiles.[1][6][7] In the context of drug stability, water can act as a nucleophile in an oxa-Michael addition, leading to the formation of a β-hydroxy nitrile.[8] This reaction is often catalyzed by acid or base. Other nucleophiles, such as amines or thiols, if present in a formulation, could also participate in Michael additions.

Caption: Predicted oxa-Michael addition of water.

Data Presentation: A Template for Stability Studies

While specific quantitative data for this compound is unavailable, the following table provides a template for summarizing results from forced degradation studies. Such studies are essential for understanding the intrinsic stability of the molecule and for developing stability-indicating analytical methods.[9][10]

| Stress Condition | Reagents and Conditions | Observation | % Degradation | Major Degradation Products |

| Acid Hydrolysis | 0.1 M HCl at 60°C for 24h | Solution remains clear | ||

| Base Hydrolysis | 0.1 M NaOH at 60°C for 24h | Solution turns yellow | ||

| Oxidation | 3% H₂O₂ at RT for 24h | No change | ||

| Thermal | 80°C for 48h (solid state) | Slight discoloration | ||

| Photostability | ICH Q1B conditions | No change |

Experimental Protocols

The following are general protocols for conducting forced degradation studies and for developing a stability-indicating HPLC method. These protocols should be adapted and optimized for the specific properties of this compound.

Forced Degradation (Stress) Studies

Forced degradation studies are performed to intentionally degrade the sample to identify potential degradation products and to demonstrate the specificity of the analytical method.[11][12]

Objective: To generate potential degradation products of this compound under various stress conditions.

General Procedure:

-

Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Heat the solution at a specified temperature (e.g., 60°C) for a defined period. Withdraw samples at various time points, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the working concentration.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Heat as described for acid hydrolysis. Withdraw samples, neutralize with 0.1 M HCl, and dilute.

-

Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide (e.g., 3%). Store at room temperature or slightly elevated temperature, protected from light. Withdraw samples at various time points and dilute.

-

Thermal Degradation: Store the solid compound in an oven at a high temperature (e.g., 80°C). Also, heat a solution of the compound. Withdraw samples at various time points.

-

Photolytic Degradation: Expose the solid compound and a solution of the compound to light according to ICH Q1B guidelines. A control sample should be protected from light.

-

Analysis: Analyze all stressed samples, along with an unstressed control, using a suitable analytical method, such as HPLC with UV and mass spectrometric detection.

Caption: General workflow for forced degradation studies.

Stability-Indicating HPLC Method Development

A stability-indicating method is a validated analytical procedure that can accurately and precisely measure the active ingredient without interference from degradation products, impurities, or excipients.[13][14][15]

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Methodology:

-

Column Selection: Start with a C18 reversed-phase column of standard dimensions (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase Selection:

-

Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water.

-

Organic Phase (B): Acetonitrile or methanol.

-

-

Initial Gradient: Run a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components.

-

Detection: Use a photodiode array (PDA) detector to monitor at multiple wavelengths and to assess peak purity. A wavelength corresponding to the chromophore of the α,β-unsaturated nitrile should be selected.

-

Method Optimization: Analyze the stressed samples from the forced degradation studies. Adjust the gradient, mobile phase pH, and column temperature to achieve adequate resolution between the parent peak and all degradation product peaks.

-

Mass Spectrometry Integration: Couple the HPLC system to a mass spectrometer (LC-MS) to obtain molecular weight information for the parent compound and its degradation products, which is crucial for their identification and structural elucidation.[2][16][17]

Caption: Workflow for developing a stability-indicating HPLC method.

Conclusion

While direct experimental data for this compound is lacking, a comprehensive understanding of its potential stability and degradation can be inferred from the reactivity of its α,β-unsaturated nitrile and ketone functional groups. The primary predicted degradation pathways are hydrolysis of the nitrile and Michael addition of nucleophiles to the unsaturated system. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to investigate the stability of this molecule, develop a validated stability-indicating analytical method, and identify any potential degradation products. Such studies are fundamental to ensuring the quality and safety of any product containing this compound.

References

- 1. fiveable.me [fiveable.me]

- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Carboxylic acid - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Oxa‐Michael Addition to α,β‐Unsaturated Nitriles: An Expedient Route to γ‐Amino Alcohols and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. lubrizolcdmo.com [lubrizolcdmo.com]

- 12. ijrpp.com [ijrpp.com]

- 13. web.vscht.cz [web.vscht.cz]

- 14. chromatographyonline.com [chromatographyonline.com]

- 15. chromatographyonline.com [chromatographyonline.com]

- 16. zefsci.com [zefsci.com]

- 17. selectscience.net [selectscience.net]

Methodological & Application

Application Note: Synthesis of (E)-5-Oxoundec-2-enenitrile

Abstract